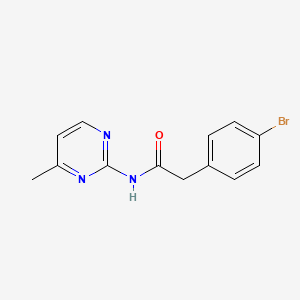![molecular formula C18H20N2O3 B5741593 N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
N-[4-(butyrylamino)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-4-methoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative disorders such as Alzheimer's disease. BPN14770 is a promising drug candidate that has shown efficacy in preclinical studies and is currently in clinical trials.
Mécanisme D'action
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are important signaling molecules that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of BDNF, and reduce neuroinflammation. BDNF is a key growth factor that is involved in the maintenance and survival of neurons. Neuroinflammation is a common feature of neurodegenerative disorders and is thought to contribute to neuronal damage and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good brain penetration, which is important for the treatment of cognitive impairment associated with neurodegenerative disorders. One of the limitations of BPN14770 is that it has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the development of BPN14770. One direction is to further investigate the safety and efficacy of BPN14770 in large-scale clinical trials. Another direction is to explore the potential of BPN14770 in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, there is potential for the development of other PDE4D inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
BPN14770 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of BPN14770 involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylbutyramide to form the amide intermediate. The amide intermediate is then treated with sodium hydroxide to form BPN14770.
Applications De Recherche Scientifique
BPN14770 has been extensively studied for its potential therapeutic effects in the treatment of cognitive impairment associated with neurodegenerative disorders. Preclinical studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of brain-derived neurotrophic factor (BDNF), and reduce neuroinflammation, all of which are important mechanisms for the treatment of cognitive impairment.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(23-2)12-6-13/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLWWPTNHVPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)